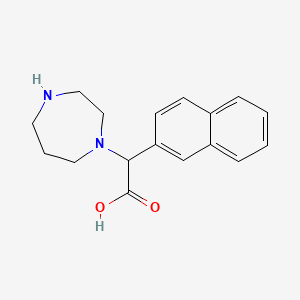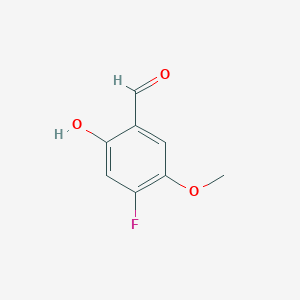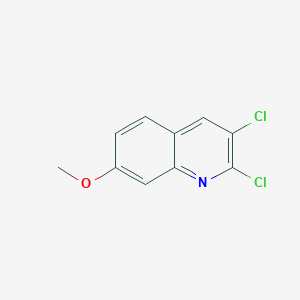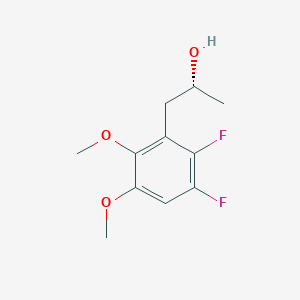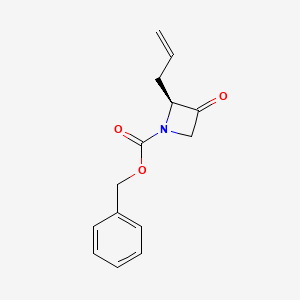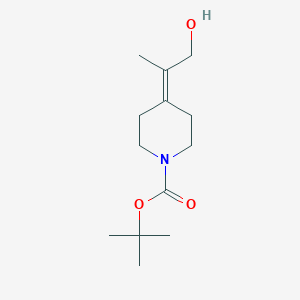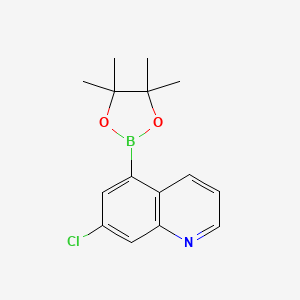
tert-butyl (3S)-3-cyanoazepane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (3S)-3-cyanoazepane-1-carboxylate is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles The tert-butyl group is a bulky substituent that can influence the reactivity and stability of the compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-cyanoazepane-1-carboxylate typically involves the formation of the azepane ring followed by the introduction of the cyano and tert-butyl groups. One common method involves the cyclization of a suitable precursor, such as a linear amine, under acidic or basic conditions to form the azepane ring. The cyano group can be introduced via nucleophilic substitution reactions using reagents like cyanogen bromide or sodium cyanide. The tert-butyl group is often introduced through esterification reactions using tert-butyl alcohol and a suitable acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
化学反応の分析
Types of Reactions
Tert-butyl (3S)-3-cyanoazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride in methanol is a typical reducing agent.
Substitution: Cyanogen bromide or sodium cyanide for introducing the cyano group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
Tert-butyl (3S)-3-cyanoazepane-1-carboxylate has several applications in scientific research:
作用機序
The mechanism of action of tert-butyl (3S)-3-cyanoazepane-1-carboxylate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic and electrophilic reactions, while the tert-butyl group can influence the compound’s steric properties and stability . These interactions can affect various molecular pathways and biological processes.
類似化合物との比較
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate
Uniqueness
Tert-butyl (3S)-3-cyanoazepane-1-carboxylate is unique due to its seven-membered azepane ring and the presence of both cyano and tert-butyl groups. This combination of features provides distinct reactivity and stability compared to other similar compounds, making it valuable for specific applications in research and industry.
特性
分子式 |
C12H20N2O2 |
|---|---|
分子量 |
224.30 g/mol |
IUPAC名 |
tert-butyl (3S)-3-cyanoazepane-1-carboxylate |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-7-5-4-6-10(8-13)9-14/h10H,4-7,9H2,1-3H3/t10-/m1/s1 |
InChIキー |
QGYWDIMUFLWANK-SNVBAGLBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H](C1)C#N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


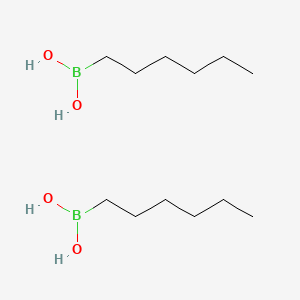
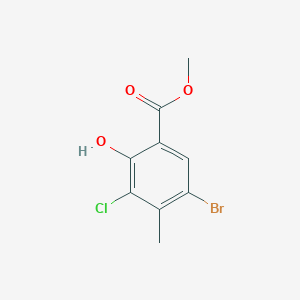
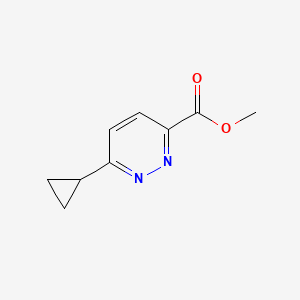
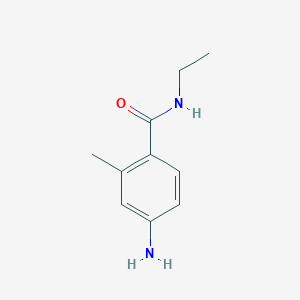
![8-fluoro-1-oxo-11aH-benzo[b][1,4]benzothiazepine-9-carboxylic acid](/img/structure/B13910527.png)
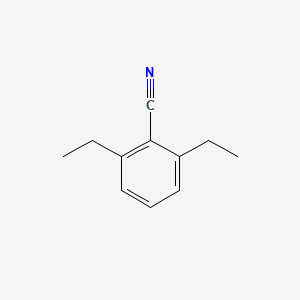
![(2R,3R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B13910536.png)
